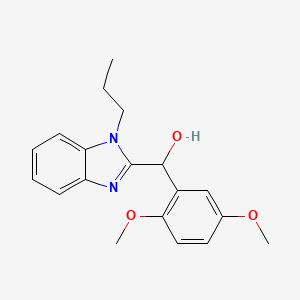![molecular formula C18H28ClNO B5088363 1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 4-chloro-3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with 1-bromohexane in the presence of a base such as potassium carbonate to form 6-(4-chloro-3,5-dimethylphenoxy)hexane.
Pyrrolidine Ring Introduction: The intermediate is then reacted with pyrrolidine under nucleophilic substitution conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated hexylpyrrolidine.
Substitution: Substituted hexylpyrrolidine derivatives.
Scientific Research Applications
1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may play a crucial role in binding to the active site of the target, while the pyrrolidine ring provides structural stability and enhances binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidinium
- 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine
Comparison: 1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine is unique due to its specific substitution pattern and the presence of both a phenoxy group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may share some structural features but differ in their reactivity and biological activity due to variations in their substituents and overall molecular architecture.
Properties
IUPAC Name |
1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO/c1-15-13-17(14-16(2)18(15)19)21-12-8-4-3-5-9-20-10-6-7-11-20/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRWNQGQWVIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)
![N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5088307.png)

![N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088315.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)

![3-(3,4-dimethoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5088329.png)
![[1-[(4-methoxyphenoxy)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5088344.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5088350.png)
amino}-4-oxobutanoic acid](/img/structure/B5088356.png)
